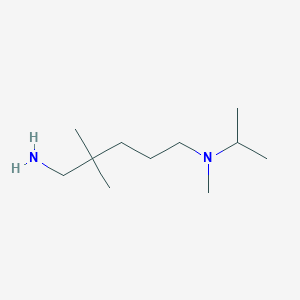

n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine

Description

n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine is a branched aliphatic diamine with a pentane backbone substituted at the first nitrogen (N1) with an isopropyl group and three methyl groups (one at N1 and two at the C4 position). Its molecular formula is C11H26N2, with a molecular weight of 186.34 g/mol (calculated). The compound’s steric hindrance and hydrophobic character are influenced by its branched substituents, distinguishing it from simpler linear diamines.

Properties

Molecular Formula |

C11H26N2 |

|---|---|

Molecular Weight |

186.34 g/mol |

IUPAC Name |

N',2,2-trimethyl-N'-propan-2-ylpentane-1,5-diamine |

InChI |

InChI=1S/C11H26N2/c1-10(2)13(5)8-6-7-11(3,4)9-12/h10H,6-9,12H2,1-5H3 |

InChI Key |

WBQBETNQYSCDSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCCC(C)(C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with an alkyl halide, followed by further reactions to introduce the isopropyl and trimethyl groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine forms or other reduced products.

Substitution: The amine groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various alkylating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce different amine derivatives. Substitution reactions can result in the formation of various substituted amines.

Scientific Research Applications

n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological processes involving amines and their derivatives.

Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine involves its interaction with molecular targets, such as enzymes or receptors, through its amine groups. These interactions can lead to various biochemical effects, depending on the specific context and application. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following diamines share structural or functional similarities with n1-Isopropyl-n1,4,4-trimethylpentane-1,5-diamine:

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Insights

Steric and Electronic Effects

- Branching vs. Linearity : The isopropyl and trimethyl groups in the target compound introduce significant steric bulk compared to linear analogs like cadaverine. This may reduce its solubility in polar solvents but enhance compatibility with hydrophobic matrices (e.g., polymers) .

- Substituent Position : Unlike N1,N1-dimethylpentane-1,5-diamine, which has substituents only on N1, the target compound’s C4 methyl groups may restrict conformational flexibility, affecting its reactivity in coordination complexes .

Physicochemical Properties

- Boiling Points : Linear diamines like cadaverine exhibit lower boiling points (~180°C) due to weaker intermolecular forces. Branched analogs (e.g., N1,N1-dimethylpentane-1,5-diamine) have comparable boiling points despite higher molecular weights, likely due to reduced hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.